molecular formula C18H22N2O6S2 B2771649 N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 899976-36-4

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2771649
CAS No.: 899976-36-4
M. Wt: 426.5
InChI Key: BCHSGJSXHREQLV-UHFFFAOYSA-N
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Description

The compound “N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide” is a complex organic molecule. It contains a thiazinan-2-yl group, which is a six-membered cyclic structure containing nitrogen and sulfur atoms . It also has a phenyl group attached to it, which is a common aromatic ring structure in organic chemistry . The compound also contains two methoxy groups and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl ring and the heterocyclic thiazinan-2-yl ring could impart interesting electronic and steric properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The phenyl ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in a variety of reactions involving the sulfur-nitrogen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of polar functional groups like sulfonamide and methoxy could influence these properties .

Scientific Research Applications

Antimycobacterial Potential

The compound has shown promising results in antimycobacterial assays. Specifically, a related compound exhibited high activity against Mycobacterium tuberculosis, highlighting the potential of benzenesulfonamide derivatives in tuberculosis treatment (Ghorab et al., 2017).

Synthesis and Heterocyclic Chemistry

This chemical is involved in the synthesis of novel heterocyclic compounds. One study reports the synthesis of benzo[e][1,3]thiazine-2,4-diones, suggesting its role in creating new chemical structures with potential biological activities (Wright, 2001).

Cancer Research

In cancer research, derivatives of this compound have been explored for their potential as anticancer agents. For instance, the synthesis of compounds with structural similarities has been linked to moderate to good inhibitory activity against various cancer cell lines (Kamal et al., 2011).

Antibacterial Properties

Compounds structurally similar to N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide have been synthesized and tested for antibacterial activity. Some have shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Anti-HIV Research

In the context of anti-HIV research, certain derivatives have been synthesized and evaluated for their efficacy against the human immunodeficiency virus type 1 (HIV-1), showing notable anti-HIV-1 activity (Aslam et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it .

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S2/c1-25-16-9-10-17(26-2)18(13-16)28(23,24)19-14-5-7-15(8-6-14)20-11-3-4-12-27(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHSGJSXHREQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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